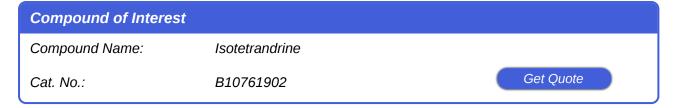


An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Isotetrandrine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and biological activities of **Isotetrandrine**. It includes detailed experimental protocols for its isolation and characterization, as well as an examination of its known mechanisms of action, with a focus on relevant signaling pathways.

Chemical Structure and Stereochemistry

Isotetrandrine is a bisbenzylisoquinoline alkaloid, a class of natural products characterized by two benzylisoquinoline units linked together.[1] Its chemical formula is C38H42N2O6, with a molecular weight of approximately 622.75 g/mol .[2][3]

The structural backbone of **Isotetrandrine** consists of two isoquinoline ring systems connected by two ether linkages, forming a macrocyclic structure. The molecule possesses two stereocenters, leading to the existence of different stereoisomers.

Stereochemistry:

The absolute configuration of the two chiral centers at positions 1 and 1' determines the specific enantiomer of **Isotetrandrine**.

• (+)-**Isotetrandrine**: Also referred to as (1S, 14R)-**Isotetrandrine**, this enantiomer exhibits a dextrorotatory optical activity.[4][5] Its IUPAC name is (1S,14R)-9,20,21,25-tetramethoxy-



15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,6.1⁸,1².1¹⁴,1⁸.0²⁷,3¹.0²²,3³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene.[4]

- (-)-Isotetrandrine: This is the levorotatory enantiomer with the (1R, 14S) configuration.[6]
- (±)-Isotetrandrine: This is the racemic mixture of the (+) and (-) enantiomers.[3]

Isotetrandrine is a diastereomer of Tetrandrine, another well-studied bisbenzylisoquinoline alkaloid.[7]

Physicochemical Properties

The following table summarizes key physicochemical properties of **Isotetrandrine**.

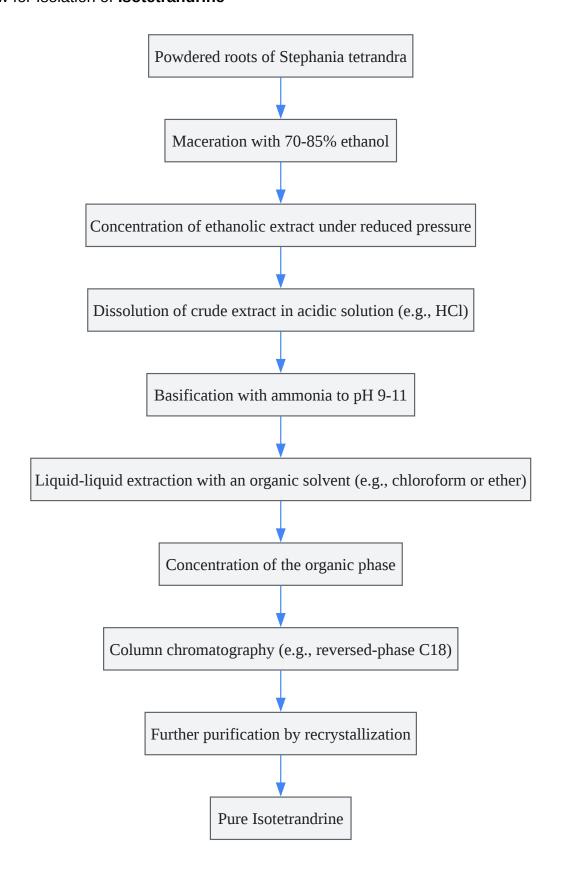
Property	Value	Source
Molecular Formula	C38H42N2O6	[2]
Molecular Weight	622.75 g/mol	[2]
Melting Point	180-182 °C	[2]
XLogP3	6.4	[4]
Topological Polar Surface Area	61.9 Ų	[4]
Hydrogen Bond Donor Count	0	[4]
Hydrogen Bond Acceptor Count	8	[4]
Rotatable Bond Count	6	[4]

Experimental Protocols Isolation of Isotetrandrine from Stephania tetrandra

The following protocol is adapted from methods for isolating related bisbenzylisoquinoline alkaloids from Stephania tetrandra.[8][9]



Workflow for Isolation of Isotetrandrine



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Caption: A generalized workflow for the isolation of **Isotetrandrine**.

- Extraction: Powdered roots of Stephania tetrandra are extracted with 70-85% ethanol at room temperature or with gentle heating. This process is typically repeated multiple times to ensure complete extraction of the alkaloids.[9]
- Acid-Base Treatment: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract. This extract is then dissolved in an acidic aqueous solution (e.g., 2% HCl) and filtered. The acidic solution is washed with a nonpolar solvent to remove neutral impurities. The aqueous layer is then basified with ammonia to a pH of 9-11, leading to the precipitation of the total alkaloids.[8]
- Solvent Extraction: The precipitated alkaloids are extracted into an organic solvent such as chloroform or diethyl ether.[8] The organic layer is then separated and concentrated to yield the total alkaloid fraction.
- Chromatographic Separation: The total alkaloid mixture is subjected to column
 chromatography for the separation of individual components. A reversed-phase C18 column
 is often employed, with a mobile phase gradient of methanol and water, sometimes with the
 addition of a small amount of an amine like diethylamine to improve peak shape.[10]
 Fractions are collected and monitored by thin-layer chromatography (TLC) or highperformance liquid chromatography (HPLC).
- Purification: Fractions containing Isotetrandrine are combined, and the solvent is
 evaporated. The resulting solid is further purified by recrystallization from a suitable solvent
 system (e.g., acetone) to yield pure Isotetrandrine.[10]

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of **Isotetrandrine**. The following data were obtained for synthetic racemic **Isotetrandrine** in CDCl₃.[11]

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum of **Isotetrandrine** is complex due to the large number of protons in overlapping regions. Key signals include those for the methoxy groups, N-methyl groups, aromatic protons, and the aliphatic protons of the tetrahydroisoquinoline backbone. The specific chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.



¹³C NMR (151 MHz, CDCl₃): The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. Characteristic signals are observed for the aromatic carbons, the aliphatic carbons of the isoquinoline skeleton, and the carbons of the methoxy and N-methyl groups.

¹H NMR (CDCl₃)	¹³ C NMR (CDCl₃)
Data not fully available in search results.	Data not fully available in search results.

Interpretation of NMR Spectra: The interpretation of the NMR spectra involves the analysis of chemical shifts, integration of proton signals, and the splitting patterns (multiplicity) to determine the connectivity of atoms. 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the complete assignment of all proton and carbon signals and for confirming the overall structure of **Isotetrandrine**.[2]

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the structural characterization of bisbenzylisoquinoline alkaloids like **Isotetrandrine**.

Experimental Parameters:

- Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.
- Mass Analyzer: Triple quadrupole or ion trap mass spectrometers are commonly used.
- Fragmentation: Collision-Induced Dissociation (CID) is used to generate fragment ions.

Fragmentation Pattern: The fragmentation of bisbenzylisoquinoline alkaloids is characterized by the cleavage of the bonds between the benzyl and isoquinoline moieties. In the ESI-MS/MS spectrum of **Isotetrandrine**, the protonated molecule [M+H]⁺ is observed as the precursor ion. Upon CID, characteristic fragment ions are produced, which can be used to confirm the identity of the alkaloid. The specific fragmentation pattern can help to distinguish between different isomers.

X-ray Crystallography



Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of **Isotetrandrine**. The crystal structure of (-)-**Isotetrandrine** has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 272796.[6]

Experimental Protocol Outline:

- Crystal Growth: Single crystals of **Isotetrandrine** suitable for X-ray diffraction are grown from a suitable solvent or solvent mixture by slow evaporation or vapor diffusion.
- Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images at different crystal orientations.
- Structure Solution and Refinement: The collected diffraction data are processed to determine
 the unit cell parameters and space group. The crystal structure is then solved using direct
 methods or Patterson methods and refined to obtain the final atomic coordinates, bond
 lengths, and bond angles.

Biological Activity and Signaling Pathways

Isotetrandrine has been shown to possess a range of biological activities, including anti-inflammatory, immunosuppressive, and potential anticancer effects.[4][12] A key mechanism of action for **Isotetrandrine** is its ability to modulate inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. [12]

Inhibition of NF-kB and MAPK Signaling Pathways:

Isotetrandrine has been demonstrated to protect against lipopolysaccharide (LPS)-induced acute lung injury by suppressing the activation of both the MAPK and NF- κ B signaling pathways.[12] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6).[12]

The NF- κ B pathway is a central regulator of inflammation. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by signals like



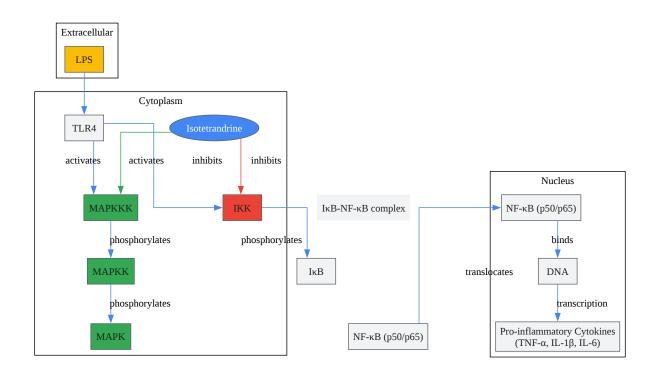




LPS, the IkB kinase (IKK) complex is activated, which then phosphorylates IkB proteins. This phosphorylation targets IkB for ubiquitination and subsequent degradation by the proteasome. The degradation of IkB releases NF-kB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. **Isotetrandrine** has been shown to inhibit the activation of NF-kB, likely by preventing the degradation of IkBα.[13]

The MAPK pathways are a series of protein kinases that transduce extracellular signals to the nucleus to regulate a variety of cellular processes, including inflammation. **Isotetrandrine** has been shown to inhibit the phosphorylation of key MAPK proteins, thereby blocking downstream inflammatory responses.[12]





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